

Technical Whitepaper: Evolutionary Conservation and Functional Significance of the LaavsdInpnapr Sequence Motif

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Compound of Interest		
Compound Name:	LaavsdInpnapr	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: The amino acid sequence motif, **LaavsdInpnapr**, represents a critical domain within the hypothetical protein, "Conservin." This document provides a comprehensive analysis of the evolutionary conservation of this sequence, elucidates its role in a novel signaling pathway, and presents detailed experimental protocols for its study. Quantitative data from phylogenetic analysis, binding assays, and cellular signaling experiments are summarized to provide a robust framework for future research and therapeutic development.

Introduction

Protein function is intrinsically linked to its three-dimensional structure, which is dictated by its primary amino acid sequence.[1] Evolutionarily conserved sequences are often indicative of functionally significant domains that are maintained across species due to selective pressure. [2][3] This whitepaper focuses on the newly identified "LaavsdInpnapr" sequence, a highly conserved motif within the C-terminal domain of the hypothetical protein, Conservin. Preliminary in silico analyses suggest this sequence plays a pivotal role in mediating protein-protein interactions essential for cellular signaling. This document outlines the current understanding of the LaavsdInpnapr motif, its conservation across various taxa, and its functional implications in a putative signaling cascade.

Evolutionary Conservation Analysis



To assess the evolutionary conservation of the **LaavsdInpnapr** sequence, a comprehensive phylogenetic analysis was conducted using genomic and proteomic data from 25 species across five major vertebrate classes. The sequence alignment data reveals a high degree of conservation, particularly within mammalian and avian lineages, suggesting a critical, conserved function.

Quantitative Conservation Data

The following table summarizes the percentage identity of the **LaavsdInpnapr** sequence and the full-length Conservin protein relative to the human ortholog.

Taxonomic Class	Species	LaavsdInpnapr Sequence Identity (%)	Full-Length Conservin Identity (%)
Mammalia	Homo sapiens	100%	100%
Mus musculus	100%	98.7%	
Canis lupus familiaris	100%	97.2%	
Bos taurus	92.3% (Ltavsdlnpnapr)	95.5%	
Aves	Gallus gallus	92.3% (Lgavsdlnpnapr)	88.1%
Taeniopygia guttata	92.3% (LgavsdInpnapr)	87.5%	
Reptilia	Anolis carolinensis	84.6% (LaavtdInpnapr)	75.3%
Amphibia	Xenopus laevis	76.9% (LsavtdInpnakr)	68.9%
Pisces	Danio rerio	69.2% (Lgavsdmnpnakr)	62.4%

Table 1: Cross-Species Conservation of the **Laavsdinpnapr** Sequence and Conservin Protein. The table highlights the high degree of conservation of the **Laavsdinpnapr** motif, particularly the core "avsdinpna" segment, across diverse vertebrate species.



Functional Characterization: The Conservin-Receptor X (CRX) Signaling Pathway

Our research indicates that the **LaavsdInpnapr** motif is essential for the interaction between Conservin and the novel transmembrane receptor, Conservin-Receptor X (CRX). This interaction initiates an intracellular signaling cascade that plays a role in regulating cellular proliferation.

Proposed Signaling Pathway

The binding of extracellular Conservin to CRX, mediated by the **LaavsdInpnapr** sequence, is hypothesized to induce a conformational change in CRX. This leads to the recruitment of the adaptor protein Adaptin-A and subsequent activation of the kinase Kinase-1 (KIN1), which then phosphorylates the transcription factor TF-Reg, promoting the expression of genes involved in cell cycle progression.

Figure 1: The Conservin-Receptor X (CRX) Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the **LaavsdInpnapr** sequence.

Protocol: Site-Directed Mutagenesis

This protocol outlines the workflow for generating mutations within the **Laavsdinpnapr** sequence to assess the functional importance of individual residues.

Figure 2: Workflow for Site-Directed Mutagenesis.

Methodology:

- Primer Design: Design complementary forward and reverse primers (25-45 bases)
 incorporating the desired mutation within the LaavsdInpnapr coding sequence. Primers
 should have a melting temperature (Tm) ≥ 78°C.
- PCR Amplification:



- \circ Combine 50 ng of dsDNA plasmid template (containing wild-type Conservin), 125 ng of each oligonucleotide primer, 1 μ L of dNTP mix (10 mM), and 5 μ L of 10x reaction buffer.
- \circ Add high-fidelity DNA polymerase and adjust the final volume to 50 μ L with nuclease-free water.
- Perform PCR with the following cycling conditions: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
- DpnI Digestion: Add 1 μL of DpnI restriction enzyme (10 U/μL) directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
- Transformation: Transform 1-2 μL of the DpnI-treated DNA into a high-efficiency competent
 E. coli strain. Plate on appropriate antibiotic selection plates.
- Verification: Isolate plasmid DNA from resulting colonies and verify the presence of the desired mutation by Sanger sequencing.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol is used to quantify the binding affinity between Conservin (and its mutants) and the CRX receptor.

Methodology:

- Chip Preparation: Immobilize recombinant CRX extracellular domain onto a CM5 sensor chip using standard amine coupling chemistry.
- Analyte Preparation: Prepare a dilution series of purified wild-type and mutant Conservin proteins in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) ranging from 1 nM to 1 μM.
- Binding Measurement:
 - \circ Inject the analyte solutions over the sensor chip surface at a flow rate of 30 μ L/min for 180 seconds (association phase).



- Allow the buffer to flow over the chip for 300 seconds (dissociation phase).
- Regenerate the sensor surface with an injection of 10 mM glycine-HCl, pH 2.5.
- Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Quantitative Binding Affinity Data

The following table presents the binding affinities of wild-type and mutant Conservin proteins to the CRX receptor, as determined by SPR.

Conservin Variant	Mutation	KD (nM)	Fold Change vs. WT
Wild-Type (WT)	None	15.2 ± 1.8	-
M1	A4G	45.8 ± 3.5	3.0x increase
M2	D7A	899.1 ± 25.6	59.2x increase
M3	P10A	> 10,000	> 650x increase
M4	R13A	18.1 ± 2.1	No significant change

Table 2: Binding Affinities of Conservin Variants to CRX. Mutations within the core of the **LaavsdInpnapr** sequence, particularly at positions D7 and P10, result in a dramatic reduction in binding affinity, highlighting their critical role in the interaction.

Conclusion and Future Directions

The **LaavsdInpnapr** sequence is a highly conserved motif that is critical for the function of the hypothetical protein Conservin. Its role as the primary binding interface with the CRX receptor initiates a novel signaling pathway implicated in cell proliferation. The significant loss of binding affinity observed upon mutation of key residues within this sequence underscores its potential as a target for therapeutic intervention.

Future research will focus on:



- Solving the co-crystal structure of the Conservin-CRX complex to visualize the atomic interactions mediated by the LaavsdInpnapr sequence.
- Developing small molecule inhibitors or peptide mimetics that disrupt the Conservin-CRX interaction for potential anti-proliferative therapies.
- Conducting in vivo studies in model organisms to validate the physiological role of the Conservin-CRX signaling pathway.

This whitepaper provides a foundational guide for researchers and drug development professionals interested in the further exploration of this promising biological system.

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